molecular formula C16H25N7O3 B12777902 3Hhd86WH49 CAS No. 1092979-24-2

3Hhd86WH49

Cat. No.: B12777902
CAS No.: 1092979-24-2
M. Wt: 363.42 g/mol
InChI Key: XMINGHDCKLSIIL-LNNUBQDUSA-N
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Chemical Reactions Analysis

UNII-3HHD86WH49 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

UNII-3HHD86WH49 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

UNII-3HHD86WH49 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Properties

CAS No.

1092979-24-2

Molecular Formula

C16H25N7O3

Molecular Weight

363.42 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-amino-8-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C16H25N7O3/c1-9-21-11-14(18)19-8-20-15(11)23(9)16-13(25)12(24)10(26-16)7-22(2)6-4-3-5-17/h3-4,8,10,12-13,16,24-25H,5-7,17H2,1-2H3,(H2,18,19,20)/b4-3-/t10-,12-,13-,16-/m1/s1

InChI Key

XMINGHDCKLSIIL-LNNUBQDUSA-N

Isomeric SMILES

CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN(C)C/C=C\CN)O)O)N

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CN(C)CC=CCN)O)O)N

Origin of Product

United States

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